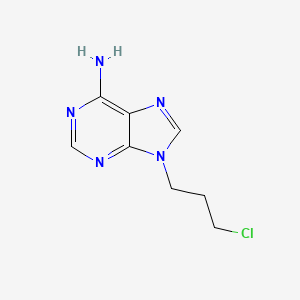

9-(3-Chloropropyl)-9h-purin-6-amine

Beschreibung

9-(3-Chloropropyl)-9h-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a 3-chloropropyl group attached to the ninth position of the purine ring Purine derivatives are known for their significant roles in various biological processes, including serving as building blocks for nucleic acids

Eigenschaften

IUPAC Name |

9-(3-chloropropyl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14/h4-5H,1-3H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHPHILWKWZSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301638 | |

| Record name | 9-(3-chloropropyl)-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19255-49-3 | |

| Record name | NSC145077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(3-chloropropyl)-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(3-chloropropyl)-9H-purin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 9-(3-Chloropropyl)-9h-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 3-chloropropyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and improve the reaction yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

9-(3-Chloropropyl)-9h-purin-6-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the chlorine atom.

Cyclization Reactions: The presence of the chloropropyl group can facilitate intramolecular cyclization reactions, leading to the formation of cyclic derivatives.

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophile used.

Wissenschaftliche Forschungsanwendungen

9-(3-Chloropropyl)-9h-purin-6-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives and other heterocyclic compounds.

Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.

Industry: It can be used in the production of pharmaceuticals and agrochemicals, where modified purines are of interest.

Wirkmechanismus

The mechanism of action of 9-(3-Chloropropyl)-9h-purin-6-amine involves its interaction with biological molecules such as enzymes and receptors. The chloropropyl group can enhance the binding affinity of the compound to its molecular targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the purine scaffold.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 9-(3-Chloropropyl)-9h-purin-6-amine include other chloropropyl-substituted purines and purine derivatives with different alkyl groups. Compared to these compounds, this compound may exhibit unique properties due to the specific positioning of the chloropropyl group, which can influence its reactivity and biological activity.

List of Similar Compounds

- 9-(2-Chloroethyl)-9h-purin-6-amine

- 9-(3-Bromopropyl)-9h-purin-6-amine

- 9-(3-Iodopropyl)-9h-purin-6-amine

These compounds share structural similarities but may differ in their chemical and biological properties due to the nature of the halogen substituent.

Biologische Aktivität

9-(3-Chloropropyl)-9H-purin-6-amine, also known as EVT-1644956, is a purine derivative that has garnered interest due to its potential biological activities, particularly in the context of kinase inhibition and its interactions with various biological targets. This article aims to provide a comprehensive overview of the compound's biological activity, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C8H10ClN5

- SMILES Notation : C1=NC(=C2C(=N1)N(C=N2)CCCCl)N

- InChI Key : KOHPHILWKWZSJR-UHFFFAOYSA-N

The compound features a chloropropyl group attached to a purine base, which may influence its interaction with biological molecules and its overall pharmacological profile.

Research indicates that this compound may exhibit inhibitory activity against specific kinases. Kinases are critical enzymes involved in various cellular processes, including signal transduction and cell division. The inhibition of these enzymes can lead to significant therapeutic effects, particularly in cancer treatment and other proliferative disorders .

In Vitro Studies

- Kinase Inhibition :

- Preliminary studies have shown that this compound can inhibit certain kinases, demonstrating potential as an anticancer agent. Specific assays have indicated that it may compete with ATP at the active site of kinases, thereby blocking their activity.

- Adenosine Receptor Affinity :

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacokinetics and pharmacodynamics of this compound:

- Behavioral Assays : In mice, doses of the compound were administered to evaluate locomotor activity and pain response. Results indicated a significant alteration in behavior at specific dosages, suggesting central nervous system involvement .

- Therapeutic Potential : The compound's ability to modulate kinase activity presents opportunities for therapeutic applications in oncology and neurological disorders.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 9-(3-Chloropropyl)-9H-purin-6-amine, and what factors influence yield optimization?

The synthesis typically involves nucleophilic substitution at the 9-position of a purine precursor (e.g., 6-chloropurine) with 3-chloropropyl halides. A common method employs polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate to facilitate the reaction. Key factors affecting yield include:

- Reagent stoichiometry : Excess 3-chloropropyl halide ensures complete substitution.

- Temperature : Moderate heating (60–80°C) balances reactivity and side-product formation.

- Purification : Column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR spectroscopy : H and C NMR confirm the chloropropyl chain’s integration and electronic environment, particularly the methylene groups adjacent to chlorine.

- X-ray crystallography : Resolves bond lengths and angles, critical for validating tautomeric forms and substituent orientation.

- Elemental analysis : Validates molecular formula accuracy (e.g., C, H, N content) .

Q. What are the key considerations for purification of this compound post-synthesis?

- Solvent selection : Use chloroform/methanol gradients for column chromatography to separate unreacted precursors.

- Crystallization : Acetonitrile or ethyl acetate are preferred for high-purity crystals.

- Purity assessment : HPLC with UV detection at 260 nm (purine absorbance) ensures minimal impurities .

Advanced Research Questions

Q. How does the 3-chloropropyl substituent influence the compound’s biological activity compared to other alkyl/aryl substituents?

The 3-chloropropyl group enhances lipophilicity, potentially improving membrane permeability. Compared to phenyl or shorter alkyl chains (e.g., heptyl in ), its flexibility may allow better accommodation in enzyme active sites. To assess this:

- Conduct competitive inhibition assays against adenosine deaminase or kinase targets.

- Compare IC values with analogs (e.g., 9-phenyl or 9-heptyl derivatives) to quantify substituent effects .

Q. What strategies can resolve contradictory data in enzyme inhibition assays involving this compound?

- Control variables : Standardize pH (7.4 for physiological conditions) and temperature (37°C) to minimize assay variability.

- Orthogonal assays : Use fluorescence polarization and isothermal titration calorimetry (ITC) to cross-validate binding affinities.

- Purity verification : Confirm compound integrity via LC-MS to rule out degradation artifacts .

Q. How can computational modeling predict the interaction mechanisms between this compound and target enzymes?

- Molecular docking : Simulate binding poses in ATP-binding pockets (e.g., using AutoDock Vina). Focus on halogen bonding between the chlorine and backbone carbonyls.

- MD simulations : Analyze substituent flexibility over 100-ns trajectories to identify stable conformations. Compare with experimental IC data for validation .

Q. What experimental approaches can elucidate the tautomeric forms of this compound in different solvents?

- Solvent-dependent NMR : Compare H shifts in DMSO-d (polar aprotic) vs. CDCl (non-polar) to detect tautomeric equilibria (e.g., N7-H vs. N9-H).

- IR spectroscopy : Identify N-H stretching frequencies (3100–3500 cm) to distinguish tautomers.

- Solid-state analysis : X-ray crystallography in single-crystal form provides definitive tautomeric assignment .

Methodological Notes

- Synthesis optimization : If low yields occur, explore alternative halides (e.g., bromopropyl derivatives) or microwave-assisted synthesis for faster reaction kinetics .

- Data interpretation : When comparing bioactivity, normalize results to account for solubility differences (e.g., using DMSO concentration controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.